N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Beschreibung

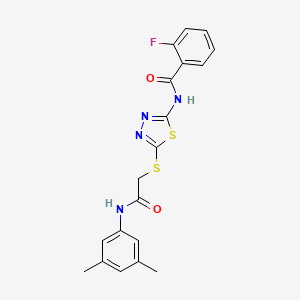

This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur-containing heterocyclic core. Its structure features:

- A 2-fluorobenzamide group at position 2 of the thiadiazole ring.

- A thioether-linked 2-oxoethylamide substituent at position 5, bearing a 3,5-dimethylphenyl moiety.

The fluorine atom enhances electronegativity and bioavailability, while the dimethylphenyl group contributes to hydrophobic interactions. The compound’s molecular formula is C₁₉H₁₈FN₄O₂S₂, with a molecular weight of 417.5 g/mol.

Eigenschaften

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTMFAOBPRQBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced through a nucleophilic substitution reaction using a suitable halide derivative.

Attachment of 2-Fluorobenzamide: The final step involves the coupling of the thiadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halide derivatives, bases like triethylamine (TEA)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Industry: It is explored for its use in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Variations in 1,3,4-Thiadiazole Derivatives

b) Comparison with Chlorophenyl Derivatives

- Compound (5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) :

- Substitutes dimethylphenyl with chlorophenyl and adds a phenylpropyl chain.

- The chlorine atom increases steric bulk but reduces electronegativity compared to fluorine.

- Such derivatives are typically synthesized via POCl₃-mediated cyclization, differing from the target compound’s likely route involving thioether coupling.

Heterocycle Core Modifications: Thiadiazole vs. Oxadiazole

- Compound (N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide): Replaces the thiadiazole core with an oxadiazole ring. Oxadiazoles exhibit higher metabolic stability but lower sulfur-mediated reactivity compared to thiadiazoles.

Biologische Aktivität

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The compound incorporates several functional groups that contribute to its biological activity:

| Functional Group | Significance |

|---|---|

| Amide Group | Facilitates hydrogen bonding and enhances solubility. |

| Thiadiazole Ring | Known for diverse pharmacological properties including antimicrobial and anticancer activities. |

| Thioether Linkage | Influences reactivity and interaction with biological targets. |

| Fluorobenzamide | Potentially enhances binding affinity to target proteins. |

Research indicates that this compound may interact with critical cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway , which plays a pivotal role in regulating cell growth, proliferation, and survival. The inhibition of these pathways could lead to the suppression of tumor growth and enhanced apoptosis in cancer cells.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives against various strains of bacteria and fungi. For instance, compounds structurally similar to N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide have shown promising activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. For example, derivatives containing thiadiazole rings have exhibited significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism is believed to involve the induction of apoptosis through the modulation of key signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against resistant strains of Staphylococcus aureus and Candida albicans. The results indicated that modifications in the thiadiazole structure significantly enhanced antibacterial activity .

- Anticancer Screening : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The study found that specific substitutions on the thiadiazole ring improved the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via cyclocondensation of thioamide intermediates with fluorobenzoyl chloride derivatives. Key steps include:

- Thioamide formation : React 3,5-dimethylphenyl isocyanate with mercaptoacetic acid to generate the thioacetamide intermediate.

- Thiadiazole ring closure : Use concentrated sulfuric acid as a cyclizing agent under controlled temperature (293–298 K) for 24 hours .

- Coupling with fluorobenzamide : Introduce the 2-fluorobenzoyl group via nucleophilic acyl substitution in pyridine or DMF.

- Monitoring : Track reaction progress using TLC (Silufol UV-254 plates, chloroform:acetone 3:1) and confirm purity via melting point analysis and IR spectroscopy (e.g., C=O stretch at ~1670 cm⁻¹, NH bands at 3300–3100 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Recommended techniques :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for fluorobenzamide), methyl groups (δ 2.3–2.6 ppm for 3,5-dimethylphenyl), and amide NH signals (δ 8.9–10.7 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the thioethyl chain .

- IR spectroscopy : Confirm amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands, thiadiazole ring vibrations (1120–1250 cm⁻¹), and C-F stretches (~1100 cm⁻¹) .

- Mass spectrometry (FAB/MS) : Look for [M+H]+ peaks and fragmentation patterns consistent with thiadiazole cleavage (e.g., loss of C₇H₇N₂S) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>500 K based on analogous thiadiazoles) .

- Solubility : Test solubility in DMSO, DMF, and ethanol (common solvents for biological assays).

- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 310 K for 72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can conflicting data on reaction yields during thiadiazole cyclization be resolved?

- Troubleshooting :

- Intermediate isolation : If cyclization fails (e.g., undesired byproducts), isolate intermediates like N-substituted thioamides using column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Acid concentration optimization : Adjust sulfuric acid concentration (e.g., 80–98%) and reaction time (12–48 hours) to balance cyclization efficiency and side reactions .

- Co-crystallization : For stubborn intermediates, co-crystallize with stoichiometric partners (e.g., thioacetamide derivatives) to stabilize reactive species for X-ray analysis .

Q. What mechanistic insights can X-ray crystallography provide about the compound’s reactivity in heterocyclization?

- Key findings :

- Hydrogen bonding : Intermolecular N–H···N and C–H···O/F interactions stabilize the crystal lattice, suggesting dimerization tendencies that may influence solubility .

- Dihedral angles : Thiadiazole-fluorobenzamide torsion angles (e.g., 15–25°) indicate planarity, which correlates with π-stacking in biological targets .

- Reactive sites : Electron-deficient thiadiazole sulfur atoms are prone to nucleophilic attack, guiding functionalization strategies .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in related analogs?

- Approach :

- Analog synthesis : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., 4-cyanophenyl) or bulky (e.g., biphenyl) substituents to modulate steric/electronic effects .

- Biological assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) and antioxidant capacity using DPPH radical scavenging .

- Computational modeling : Perform docking studies with target enzymes (e.g., PFOR in anaerobic pathogens) to predict binding affinities .

Q. What strategies mitigate discrepancies in NMR data interpretation for complex thiadiazole derivatives?

- Best practices :

- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., thiadiazole C-2 vs. amide carbonyl carbons) .

- Dynamic effects : Account for rotational isomerism in thioethyl chains using variable-temperature NMR (VT-NMR) to resolve splitting patterns .

- Reference compounds : Compare spectra with structurally validated analogs (e.g., fluorobenzamide derivatives from PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.